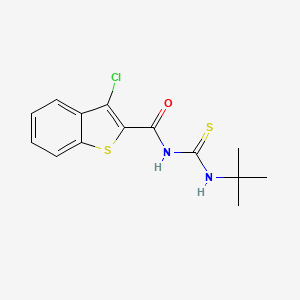
N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene ring, a chloro substituent, and a tert-butylcarbamothioyl group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with tert-butyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiophene derivatives
Aplicaciones Científicas De Investigación
N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of protozoa by interfering with key enzymes and metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function and leading to the death of the protozoa .
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyclohexylcarbamothioyl) benzamide (BTU-1)
- 4-bromo-N-(3-nitrophenyl) carbamothioyl benzamide (BTU-3)
Uniqueness
N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of selectivity and potency in its biological activities .
Propiedades
Fórmula molecular |
C14H15ClN2OS2 |
|---|---|
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
N-(tert-butylcarbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2OS2/c1-14(2,3)17-13(19)16-12(18)11-10(15)8-6-4-5-7-9(8)20-11/h4-7H,1-3H3,(H2,16,17,18,19) |
Clave InChI |
WZAAMOUEQVSQHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
![Methyl 2-[1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethylamino]benzoate](/img/structure/B14801069.png)
![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
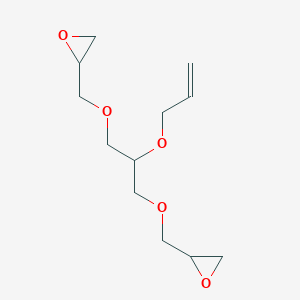
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)
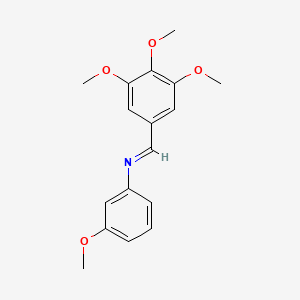
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B14801102.png)

![rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B14801106.png)
![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
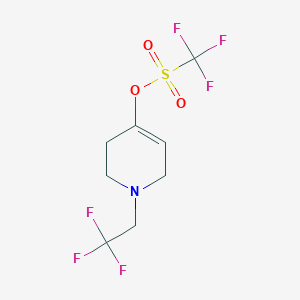
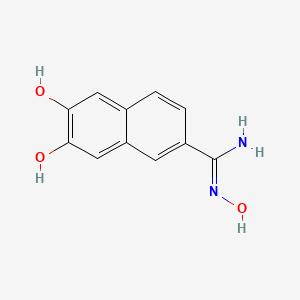
![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
